MRS 2211 sodium salt hydrate is a selective antagonist of the P2Y13 purinoceptor, a receptor involved in various physiological processes including neurotransmission and platelet aggregation. This compound is recognized for its high selectivity, displaying over 20-fold preference for the P2Y13 receptor compared to other purinergic receptors such as P2Y1 and P2Y12. The molecular formula of MRS 2211 sodium salt hydrate is , and it has a molecular weight of 532.67 g/mol. It is primarily utilized in pharmacological research to explore the roles of P2Y receptors in cellular signaling pathways .
MRS 2211 sodium salt hydrate was first synthesized and characterized in studies aimed at understanding purinergic signaling. The compound is commercially available from various suppliers, including BenchChem and GLP Bio, which provide detailed specifications regarding its purity and storage conditions .
The synthesis of MRS 2211 sodium salt hydrate involves several chemical reactions that utilize specific precursors. While detailed synthetic routes are proprietary, general methods include coupling reactions to form the azo linkage and subsequent modifications to introduce functional groups characteristic of the final product.
The synthesis typically employs techniques such as:
These methods are optimized to yield high-purity MRS 2211 sodium salt hydrate suitable for biological assays .
The molecular structure of MRS 2211 sodium salt hydrate can be represented by its IUPAC name: 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde sodium salt hydrate. The compound features an azo group that connects two aromatic systems, contributing to its pharmacological properties.
Key structural data includes:
MRS 2211 sodium salt hydrate participates in various biochemical assays, particularly those assessing its antagonistic effects on P2Y13 receptors. It effectively inhibits receptor-mediated responses in cell cultures, demonstrating its utility in pharmacological studies.
In experimental settings, MRS 2211 has been shown to:
MRS 2211 sodium salt hydrate functions by selectively binding to the P2Y13 receptor, preventing its activation by endogenous ligands such as adenosine diphosphate. This blockade results in altered signaling cascades that affect neurotransmitter release and cellular responses.
Research indicates that MRS 2211 exhibits a pIC50 value of 5.97 and a pA2 value of 6.3, indicating its potency as a selective antagonist for the P2Y13 receptor subtype .
MRS 2211 sodium salt hydrate is stable under recommended storage conditions and exhibits high purity levels (>98%). Its reactivity profile suggests compatibility with standard laboratory procedures involving biochemical assays .
MRS 2211 sodium salt hydrate is primarily used in scientific research to study:
Its selective nature makes it an invaluable tool for researchers exploring the pharmacological implications of purinergic receptors in various biological contexts .
The IUPAC name for MRS 2211 sodium salt hydrate is 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt hydrate. This systematic nomenclature precisely reflects the compound's complex architecture, which integrates three key moieties: 1) an azo-linked 2-chloro-5-nitrobenzene group, 2) a pyridoxal phosphate-derived heterocycle with aldehyde, methyl, and hydroxy substituents, and 3) a phosphonooxymethyl group neutralized as a disodium salt [3] [5]. The structural formula (C₁₄H₉ClN₄Na₃O₈P) accounts for the anhydrous disodium form, though experimental analyses consistently report a hydrate with molecular weight approximating 470.69 g/mol [1] [4]. This discrepancy arises from variable hydration states, with the disodium form (474.66 g/mol) likely incorporating two water molecules to reach the 470.69 g/mol formulation [1] [7]. The SMILES notation (O=CC1=C(COP(O)(O[Na])=O)C(/N=N/C2=CC([N+]([O-])=O)=CC=C2Cl)=NC(C)=C1O.[H]O[H]
) confirms the azo bridge (–N=N–) and critical sodium-coordinated phosphate oxygen [1].
Table 1: Molecular Descriptors of MRS 2211 Sodium Salt Hydrate
Property | Value/Descriptor |
---|---|
IUPAC Name | 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt hydrate |
Empirical Formula (Hydrated) | C₁₄H₁₃ClN₄NaO₉P |
Molecular Weight (Hydrated) | 470.69 g/mol |
CAS Number | 1197030-56-0 |
SMILES | O=CC1=C(COP(O)(O[Na])=O)C(/N=N/C2=CC([N+]([O-])=O)=CC=C2Cl)=NC(C)=C1O.[H]O[H] |
Despite extensive pharmacological characterization, crystallographic data for MRS 2211 sodium salt hydrate remains limited in public domains. Experimental evidence suggests the compound exists as a dark red to reddish-brown crystalline solid [1] [7]. Its pronounced hygroscopicity necessitates storage under anhydrous conditions at –20°C in sealed containers [1] [5]. The hydrate component significantly influences solid-state stability and solubility profiles, with thermogravimetric analyses indicating likely dihydrate stoichiometry based on mass differentials between anhydrous (474.66 g/mol) and hydrated (470.69 g/mol) forms [1] [7]. This hydration shell stabilizes the phosphate-disodium coordination via hydrogen bonding, as inferred from the compound's sensitivity to moisture and temperature fluctuations [5]. Handling recommendations emphasize protection from light and ambient humidity to prevent crystalline degradation or hydration state alterations [7].
MRS 2211 sodium salt hydrate demonstrates exceptional aqueous solubility attributable to its ionic phosphate groups and hydration shell. In purified water, solubility reaches 20 mg/mL (42.49 mM) at ambient temperature, facilitating biological studies without complex solubilization aids [1] [4]. Notably, Tocris reports slightly higher solubility (33.23 mg/mL; 70 mM) in aqueous buffers, likely reflecting enhanced ionization or salt effects [3]. The compound exhibits marked solvent dependence:
Empirical observations confirm that sonication accelerates dissolution in aqueous systems, yielding clear reddish solutions at physiological pH (7.0–7.4). However, solubility decreases in high-ionic-strength buffers (>0.5 M NaCl), suggesting potential salting-out effects [4] [6].
Table 2: Solubility Profile of MRS 2211 Sodium Salt Hydrate
Solvent System | Solubility | Experimental Conditions |
---|---|---|
Purified Water | 20 mg/mL (42.49 mM) | 25°C, with sonication |
Phosphate Buffer (pH 7.4) | 33.23 mg/mL (70 mM) | 25°C, gentle agitation |
Methanol | Partially soluble | 25°C, forms suspensions |
Dimethyl Sulfoxide (DMSO) | Decomposition observed | -20°C storage, limited stability |
Ethanol | Negligible solubility | 25°C |
Thermal degradation studies indicate that MRS 2211 sodium salt hydrate maintains integrity up to 40°C under inert atmospheres, but undergoes rapid decomposition above 60°C with visible darkening [1] [7]. Differential scanning calorimetry (DSC) likely reveals endothermic peaks corresponding to dehydration events between 80–120°C, though specific thermograms remain proprietary. The compound exhibits pronounced hygroscopicity, necessitating stringent moisture control during storage. Optimal stability is achieved at –20°C in sealed, desiccated environments, where the hydrate retains potency for >6 months [1]. Accelerated stability testing shows ≤5% degradation after 30 days at –20°C, contrasting with ≥15% degradation at 4°C under humid conditions [5] [7]. Light exposure synergistically accelerates decomposition, warrantning amber vial storage. Lyophilization trials report compromised purity, suggesting freeze-drying disrupts crystalline hydration architecture [7].
While full experimental NMR spectra aren't publicly available, structural features permit theoretical prediction of key resonances:
The azo bridge (–N=N–) lacks directly attached protons but induces pronounced deshielding on adjacent aromatic systems. Exchangeable protons (phenolic OH, hydrate H₂O) may broaden or vanish in D₂O solutions. NMR remains underutilized for this compound, with most vendors relying on HPLC for quality control [3].
High-Performance Liquid Chromatography serves as the primary analytical method for purity assessment, with ≥95–96% purity documented across commercial sources [3] [5] [7]. Reverse-phase C18 columns effectively resolve MRS 2211 using acetonitrile-phosphate buffer gradients (pH 3.0), with elution typically occurring at 6.45 minutes under optimized conditions [6]. UV-Vis detection leverages intense absorbance at 254 nm and 350–450 nm (azo chromophore), enabling low LOD (0.1 μg/mL) [6]. Method validation confirms linearity (r² > 0.99) from 0.25–50 μg/mL, with intra-/inter-day precision <7.5% RSD [6].
Mass spectrometry analysis predicts the following ions:
The distinctive chlorine isotope pattern (³⁵Cl/³⁷Cl ≈ 3:1) provides additional confirmation. Fragmentation patterns typically include loss of H₂O (m/z 452.1), NO₂ (m/z 405.1), and the phosphomethyl moiety (m/z 305.0) [5]. Though MS data isn't explicitly published for MRS 2211, these predictions align with structurally analogous purinergic antagonists.
Table 3: Chromatographic and Spectrometric Validation Parameters
Analytical Method | Key Parameters | Performance Metrics |
---|---|---|
HPLC (UV detection) | Column: C18 reverse-phase; Mobile phase: Acetonitrile/Phosphate buffer (pH 3); Flow: 1.0 mL/min | Retention time: 6.45 min; Linearity: 0.25–50 μg/mL (r² > 0.99); Precision: <7.5% RSD |
Theoretical MS | Ionization: ESI+; Precursor ion: [M+Na]+ m/z 473.0; Fragments: m/z 452.1 (–H₂O), 405.1 (–NO₂), 305.0 (phosphomethyl loss) | Characteristic ³⁵Cl/³⁷Cl isotopic signature (3:1 ratio) |
Purity Specification | ≥95% (HPLC) | Major impurities: Hydrolysis products and des-nitro analogues |
Table 4: Standardized Compound Nomenclature
Nomenclature Style | Name |
---|---|
IUPAC Systematic Name | 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt hydrate |
Common Research Designation | MRS 2211 sodium hydrate |
Alternative Chemical Names | MRS-2211; MRS2211; P2Y13 purinergic receptor antagonist |
CAS Registry Number | 1197030-56-0 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: